molecular formula C9H11NO B13264548 1-Amino-3-phenylpropan-2-one

1-Amino-3-phenylpropan-2-one

Cat. No.: B13264548
M. Wt: 149.19 g/mol
InChI Key: GIGLHOJHLDZPTD-UHFFFAOYSA-N
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Description

1-Amino-3-phenylpropan-2-one, with the molecular formula C9H11NO, is a significant β-amino ketone that serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring both an amino and a ketone functional group, makes it a valuable bifunctional building block for constructing complex molecules, particularly for the synthesis of heterocycles and chiral ligands (BenchChem). The compound is recognized for its role as a strategic precursor in pharmaceutical research, especially in the development of enantiomerically pure compounds. Methodologies such as biocatalytic transaminase-mediated synthesis have been employed to achieve high enantiomeric excess, underscoring its importance in the production of chiral intermediates for potential active pharmaceutical ingredients (BenchChem). As a key synthon, it is involved in various chemical reactions, including nucleophilic additions at the ketone group and condensations at the amine group, facilitating the creation of diverse molecular architectures (BenchChem). This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-amino-3-phenylpropan-2-one

InChI

InChI=1S/C9H11NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7,10H2

InChI Key

GIGLHOJHLDZPTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CN

Origin of Product

United States

Synthetic Methodologies for 1 Amino 3 Phenylpropan 2 One

Chemo-Selective Synthetic Pathways to 1-Amino-3-phenylpropan-2-one

Oxidation of 1-Amino-3-phenylpropan-2-ol and Related Amino Alcohols

A principal chemo-selective route to this compound involves the oxidation of the corresponding amino alcohol, 1-amino-3-phenylpropan-2-ol. This transformation selectively targets the secondary alcohol moiety while preserving the primary amine. A common and effective reagent for this purpose is Pyridinium chlorochromate (PCC).

The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) at a controlled temperature, often starting at 0°C. The amino alcohol is treated with an excess of PCC, and the reaction progress is monitored over several hours. Upon completion, the reaction is quenched, and the product is isolated. To facilitate handling and improve stability, the resulting free base of this compound is often converted to its hydrochloride salt by bubbling hydrogen chloride gas through an ethereal solution of the compound.

Table 1: Oxidation of 1-Amino-3-phenylpropan-2-ol

Reagent Solvent Temperature Key Features

Alternative Chemical Routes to the this compound Scaffold

Beyond the direct oxidation of amino alcohols, other chemical strategies exist for constructing the this compound framework. One notable method is the Friedel-Crafts acylation, which can be utilized to introduce an acyl group to an aromatic ring, forming a ketone that can be further elaborated. Additionally, the Mannich reaction provides a one-pot synthesis of β-amino ketones through the condensation of a ketone, formaldehyde, and an amine, offering a direct route to related structures.

Another historical approach involves the halogenation of 1-phenyl-2-aminopropanediol derivatives. For instance, treatment with a halogenating agent can yield intermediates like 1-phenyl-2-amino-3-iodopropane, which can then be manipulated to form the desired α-amino ketone scaffold.

Biocatalytic Approaches in the Synthesis of this compound and its Precursors

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions.

Transaminase-Mediated Transformations for Chiral Amino-Propane Derivatives from Prochiral Ketones

Transaminases (TAs), particularly ω-transaminases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. researchgate.netmdpi.com This method is highly effective for the asymmetric synthesis of chiral amines from prochiral ketones, a process that is often challenging to achieve with high enantioselectivity using conventional chemical methods. rsc.orgresearchgate.netresearchgate.net

In the context of this compound and its derivatives, a transaminase can be used to introduce an amino group to a corresponding prochiral ketone precursor. The reaction typically employs an amine donor, such as isopropylamine (B41738) or an amino acid like L-alanine, and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). researchgate.netmdpi.com The choice of a specific transaminase, often designated as (R)-selective or (S)-selective, dictates the stereochemistry of the resulting amine product. rsc.orgresearchgate.net For example, immobilized whole-cell biocatalysts with (R)-transaminase activity have been successfully used to synthesize (R)-enantiomers of 1-phenylpropan-2-amine derivatives with high conversion rates and excellent enantiomeric excess (>99% ee). rsc.org

Table 2: Transaminase-Mediated Synthesis of Chiral Amines

Enzyme Type Substrate Amine Donor Key Outcome
(R)-Transaminase Prochiral phenylpropanone derivatives Isopropylamine, Alanine High conversion to (R)-amines with >99% ee. rsc.orgresearchgate.net

The equilibrium of the transamination reaction can be shifted towards product formation by removing the ketone co-product, such as the volatile acetone (B3395972) generated when using isopropylamine as the amine donor. researchgate.net

Enzymatic Resolution Techniques for 1-Amino-3-phenylpropan-2-ol and its Chiral Analogues

Enzymatic resolution is another powerful biocatalytic strategy for obtaining enantiomerically pure compounds. This technique involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved. For the synthesis of chiral precursors to this compound, such as 1-amino-3-phenylpropan-2-ol, enzymatic resolution can be highly effective.

Kinetic resolution of racemic amines can be achieved using (S)-amine transaminases. These enzymes selectively deaminate the (S)-enantiomer, allowing for the isolation of the (R)-enantiomer. rsc.org Similarly, epoxide hydrolases can be used for the enantioselective synthesis of key intermediates. The (S)-selective hydrolysis of racemic styrene (B11656) oxide derivatives can produce chiral diols with high enantiomeric excess, which can then be converted to the desired amino alcohol precursors through subsequent amination. smolecule.com

Stereoselective Approaches to this compound Derivatives and Analogues

The development of stereoselective methods is crucial for the synthesis of specific stereoisomers of this compound derivatives, which are often required for pharmaceutical applications.

One-pot stereoselective synthesis of 1,2-amino alcohol derivatives has been achieved by transforming common β-hydroxy amino acids. nih.gov This process involves a decarboxylation-alkylation sequence that replaces the carboxyl group with various substituents while maintaining excellent stereoselectivity. nih.gov

Furthermore, a general method for the asymmetric synthesis of α-substituted β-amino secondary alcohols has been developed. This four-step sequence includes a proline-mediated asymmetric Mannich reaction, nucleophilic carbon addition, oxidation of the resulting alcohol to a ketone, and finally, a diastereoselective reduction. tohoku.ac.jp The choice of reducing agent in the final step, such as LiAlH(O-t-Bu)3 or catecholborane, allows for the selective formation of either the 1,2-syn or 1,2-anti isomer. tohoku.ac.jp

In another innovative approach, a two-step biocatalytic sequence has been designed for the preparation of nor(pseudo)ephedrine analogues. This process combines a benzoin-type condensation catalyzed by an (S)-selective enzyme followed by a transamination step mediated by either an (S)- or (R)-selective amine transaminase to yield the desired stereoisomer. unife.it

Chiral Auxiliary-Assisted Synthesis of Stereoisomers

The use of chiral auxiliaries is a classical and reliable strategy for inducing chirality in a prochiral substrate. researchgate.net In this approach, a chiral molecule is covalently bonded to the substrate, directing subsequent chemical transformations to occur on a specific face of the molecule. This process generates a diastereomeric intermediate, allowing for separation based on different physical properties, followed by the cleavage of the auxiliary to yield the desired enantiomerically enriched product. researchgate.net

For the synthesis of α-amino ketones like this compound, this strategy often involves the diastereoselective alkylation of an enolate. For instance, practical auxiliaries such as pseudoephenamine can be used to form amide derivatives. researchgate.net The chiral framework of the auxiliary shields one face of the corresponding enolate, forcing an incoming electrophile (such as a benzyl (B1604629) halide) to attack from the less sterically hindered face, thereby establishing the desired stereocenter. The high crystallinity of the resulting diastereomeric amides can facilitate purification. researchgate.net

Another relevant approach involves the use of chiral N-phosphonyl imines as auxiliaries. In one study, these imines reacted with nucleophiles like 2-lithio-1,3-dithiane to produce α-amino 1,3-dithianes, which are protected precursors to α-amino ketones. nih.gov This method demonstrated excellent diastereoselectivity, often exceeding a 99:1 ratio, showcasing the high level of stereocontrol achievable with this technique. nih.gov The auxiliary can then be cleaved under mild acidic conditions to reveal the α-amino carbonyl moiety. nih.gov Similarly, chiral hydrazones derived from compounds like (S)-1-amino-2-ethoxymethyl-pyrrolidine (SAMP) have been used to synthesize related chiral amines with high stereocontrol. rsc.org

Table 1: Overview of Chiral Auxiliary-Assisted Strategies
Auxiliary TypeKey ReactionSubstrate/PrecursorSelectivity AchievedReference
PseudoephenamineAsymmetric AlkylationAmide EnolateHigh Diastereoselectivity researchgate.net
Chiral N-Phosphonyl ImineNucleophilic AdditionN-Phosphonyl Imine>99:1 Diastereomeric Ratio nih.gov
SAMP HydrazoneDiastereoselective AdditionHydrazone DerivativeHigh Diastereoselectivity rsc.org

Asymmetric Catalysis in Aminoketone Construction

Asymmetric catalysis represents a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. This field includes both biocatalysis and chemical catalysis.

Biocatalytic Approaches with Transaminases

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, creating a chiral amine. researchgate.net This method is highly valued for its exceptional stereoselectivity and environmentally benign reaction conditions. rsc.orgnih.gov Research into the synthesis of 1-phenylpropan-2-amine, a compound structurally analogous to the target aminoketone, demonstrates the power of this approach.

In these studies, prochiral ketones like 1-phenylpropan-2-one are subjected to amination using whole-cell biocatalysts that overexpress a specific (R)-transaminase. nih.govrsc.org The process is highly efficient, achieving high conversions and outstanding enantiomeric purity. Modern advancements include the use of immobilized enzymes, which simplifies catalyst recovery and reuse. nih.gov

Table 2: Transaminase-Mediated Asymmetric Synthesis of 1-Phenylpropan-2-amines
Biocatalyst (Transaminase)SubstrateConversionEnantiomeric Excess (ee)Reference
Immobilized ArR-TA1-phenylpropan-2-one88–89%>99% (R)-enantiomer nih.govrsc.org
Immobilized AtR-TA1-phenylpropan-2-one69–76%>99% (R)-enantiomer rsc.orgnih.gov

Asymmetric Chemical Catalysis

Beyond biocatalysis, several chemical catalysis methods have been developed for the asymmetric synthesis of α-amino ketones. One prominent method is the Brønsted acid-catalyzed transfer hydrogenation of α-keto ketimines. acs.orgorganic-chemistry.orgnih.gov In this reaction, an imine formed from a diketone is reduced using a Hantzsch ester as the hydrogen source. A chiral phosphoric acid acts as the catalyst, protonating the imine and creating a chiral environment that directs the hydride transfer to one specific face, resulting in a product with high enantiomeric excess. organic-chemistry.orgnih.gov This strategy has demonstrated broad substrate scope and provides access to a variety of chiral α-amino ketones in excellent yields and stereoselectivities. organic-chemistry.org

Another advanced technique is the palladium-catalyzed asymmetric arylation of α-keto imines. nih.gov This method generates the α-keto imine intermediate in situ from a C-acyl N-sulfonyl-N,O-aminal. A chiral palladium complex then facilitates the enantioselective addition of an arylboronic acid, constructing the chiral α-amino ketone scaffold with high stereocontrol. nih.gov

Table 3: Asymmetric Chemical Catalysis for α-Amino Ketone Synthesis
Catalytic SystemReaction TypeYieldEnantiomeric Excess (ee)Reference
Chiral Phosphoric Acid / Hantzsch EsterTransfer HydrogenationUp to >99%Up to 98% organic-chemistry.orgnih.gov
Chiral Palladium Complex / Arylboronic AcidAsymmetric ArylationGood to HighHigh nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Amino 3 Phenylpropan 2 One

Reactivity at the Ketone Functionality of 1-Amino-3-phenylpropan-2-one

The ketone group in this compound is a primary site for a variety of chemical reactions, including reductions, nucleophilic additions, and condensation reactions involving the enolate form.

Reductive Transformations to Amino Alcohols

The reduction of the ketone functionality in α-amino ketones like this compound is a common method for the synthesis of β-amino alcohols. nih.gov These transformations can be achieved using various reducing agents, including catalytic hydrogenation. For instance, hydrogenation over a palladium catalyst can effectively reduce the carbonyl group to a hydroxyl group, yielding 1-amino-3-phenylpropan-2-ol. google.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, which is particularly important in the synthesis of chiral amino alcohols.

Biocatalytic methods, such as the use of transaminases, can also be employed for the reductive amination of related ketones to produce chiral amines, which can then be further transformed. rsc.orgrsc.org For example, transaminases have been used in the asymmetric synthesis of 1-phenylpropan-2-amines from the corresponding prochiral ketones. rsc.org

Table 1: Examples of Reductive Transformations

Starting MaterialReagent/CatalystProductReference
α-amino ketonePalladium catalystβ-amino alcohol google.com
Prochiral ketoneTransaminaseChiral amine rsc.orgrsc.org
1-1-phenyl-1-hydroxy-2-propanone oximeNickel-aluminium catalyst1-erythro-2-amino-1-phenyl-1-propanol google.com

Nucleophilic Additions to the Carbonyl Group

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles. vulcanchem.com This reactivity allows for the formation of a wide range of addition products. For example, organometallic reagents such as Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols. vulcanchem.com

Furthermore, condensation reactions with nitrogen-based nucleophiles are common. The reaction with hydroxylamine (B1172632) leads to the formation of oximes, while hydrazines react to produce hydrazones. google.comvulcanchem.com These reactions are characteristic of ketones and are useful for the derivatization and characterization of this compound. The formation of an imine intermediate is also a key step in reductive amination reactions.

Enolization and Related Carbonyl Condensation Reactions

Like other ketones with α-hydrogens, this compound can undergo enolization in the presence of an acid or base catalyst. The resulting enol or enolate is a nucleophile and can participate in carbonyl condensation reactions, such as the Aldol reaction. latech.eduvanderbilt.edulibretexts.org In a mixed Aldol reaction, the enolate of this compound could potentially react with another aldehyde or ketone, leading to the formation of a β-hydroxy ketone. latech.edu

The formation of enolates is a fundamental step in many carbon-carbon bond-forming reactions in organic synthesis. vanderbilt.edulibretexts.org The Stork enamine reaction, which involves the reaction of an enamine with an electrophile, is another related transformation that highlights the reactivity of the α-position of ketones. libretexts.org

Reactivity at the Amino Functionality of this compound

The primary amino group in this compound is nucleophilic and can react with a variety of electrophiles, leading to the formation of a diverse array of nitrogen-containing derivatives.

Formation of Amides and Other Nitrogen-Containing Derivatives

The amino group of this compound can readily undergo acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. For example, reaction with benzoyl chloride would yield N-(1-oxo-3-phenylpropan-2-yl)benzamide. This type of reaction is a fundamental transformation in organic chemistry for the protection of amino groups or for the synthesis of more complex molecules. researchgate.net

The amino group can also participate in the formation of other nitrogen-containing heterocycles. The bifunctional nature of this compound makes it a useful precursor for the synthesis of various heterocyclic systems through condensation and cyclization reactions.

Table 2: Examples of Amide Formation and Related Reactions

Amine ReactantAcylating AgentProductReference
2(S)-amino-3-phenylpropan-1-olImidazolide derivatives of carboxylic acidsN-acyl aziridines cdnsciencepub.com
(L)-2-amino-3-phenylpropanamideBenzyl (B1604629) chloroformate(L)-benzyl allyl(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate rsc.org
Amino alcoholsEthyl chloroformate1,1-bis(2-chloroethyl)-3-(2-hydroxy ethyl)urea derivatives researchgate.net

Electrophilic Substitution Reactions on the Amine

As a primary amine, the nitrogen atom of this compound is nucleophilic and can react with various electrophiles in substitution reactions. Alkylation of the amine with alkyl halides can lead to the formation of secondary and tertiary amines. For example, N-alkylation is a common strategy in the synthesis of more complex amine derivatives. researchgate.net

The amino group can also participate in reductive amination reactions, where it reacts with a carbonyl compound to form an imine, which is then reduced to a more substituted amine. rsc.org The basicity of the amine can be influenced by substituents on the aromatic ring, which in turn affects its reactivity towards electrophiles. lkouniv.ac.in

Synthesis of Schiff Bases and Imines from the Amine Group

The primary amine group in this compound is a key functional group that readily participates in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.net This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent elimination of a water molecule results in the formation of a new carbon-nitrogen double bond (C=N), which is the defining feature of an imine. libretexts.org The reaction is typically reversible and often catalyzed by acid or base, or driven to completion by the removal of water.

While specific studies detailing an extensive library of Schiff bases derived directly from this compound are not prevalent in readily available literature, the reactivity is well-established based on analogous compounds. For instance, structurally similar amino compounds like phenylalanine derivatives and other phenylpropanolamines are frequently used in the synthesis of Schiff bases for various applications, including as chiral ligands in catalysis. ubbcluj.ro

A general synthetic scheme for the formation of a Schiff base from this compound and a generic aldehyde (R-CHO) is depicted below:

General Reaction for Schiff Base Formation: this compound + Aldehyde ⇌ Schiff Base (Imine) + Water

Detailed research on related molecules provides insight into the typical reaction conditions. For example, the synthesis of Schiff bases from L-phenylalanine amide derivatives has been achieved by reacting them with aldehydes like 2-hydroxy-1-naphthaldehyde (B42665) in a solvent such as methanol (B129727) under reflux conditions for several hours. ubbcluj.ro Similarly, chiral Schiff base ligands have been successfully synthesized through the condensation of (R)-3-amino-2-phenyl-propan-1-ol with various salicylaldehydes. Another relevant example involves the condensation of aspartame, which contains a 3-amino-3-phenylpropanoic acid substructure, with 4-(dimethylamino)benzaldehyde. uobaghdad.edu.iqrdd.edu.iq

The resulting Schiff bases, incorporating the 3-phenylpropan-2-one moiety, are valuable intermediates in organic synthesis. The imine bond can be subsequently reduced to form stable secondary amines or be involved in cycloaddition reactions. Furthermore, if a chiral aldehyde or a chiral catalyst is used, this reaction can proceed with high stereoselectivity, making it a useful tool in asymmetric synthesis.

Table 1: Examples of Schiff Base Synthesis from Structurally Related Amines

Amine Reactant Carbonyl Reactant Product Type Reference
L-Phenylalanine Amide Derivatives 2-Hydroxy-1-naphthaldehyde Naphthaldehyde-based Schiff Base ubbcluj.ro
(R)-3-Amino-2-phenyl-propan-1-ol Salicylaldehydes Tridentate Chiral Schiff Base Ligands

Integrated Reaction Pathways Involving Both Functional Groups

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic ketone, makes it a highly versatile building block for complex molecular architectures via integrated reaction pathways. These reactions, often multicomponent reactions (MCRs), allow for the simultaneous participation of both functional groups in a single synthetic operation, leading to a rapid increase in molecular complexity.

Ugi Reaction

The Ugi four-component reaction (U-4CR) is a prime example of a multicomponent reaction where this compound can serve as a key reactant. The Ugi reaction classically involves the one-pot condensation of a ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. wikipedia.org In this context, this compound can fulfill the roles of both the amine and the ketone component through an intramolecular process, or more commonly, it can act as the amine source, reacting with an external aldehyde or ketone, a carboxylic acid, and an isocyanide.

The general mechanism proceeds through the initial formation of an imine from the amine and the carbonyl compound. wikipedia.org This imine is then protonated by the carboxylic acid, forming an iminium ion. The isocyanide undergoes nucleophilic attack on the iminium ion, followed by a second nucleophilic attack by the carboxylate anion. A final, irreversible Mumm rearrangement yields the stable α-acylamino amide product. wikipedia.orgillinois.edu The use of this compound in Ugi reactions leads to the synthesis of complex, polyfunctionalized amines with significant potential in medicinal chemistry and materials science.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is another powerful synthetic tool for the synthesis of heterocyclic compounds, specifically tetrahydro-β-carbolines and tetrahydroisoquinolines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring. wikipedia.orgnih.gov

This compound is a β-phenylethylamine derivative (more accurately, a γ-phenyl-β-keto-ethylamine). Its structure is suitable for participating in Pictet-Spengler type reactions. The amine group can condense with an aldehyde (e.g., formaldehyde) to form an iminium ion intermediate. This intermediate can then undergo an intramolecular electrophilic attack on the phenyl ring to form a tetrahydroisoquinoline ring system. The ketone group at the 2-position would remain as a substituent on the newly formed heterocyclic ring, yielding a 4-keto-tetrahydroisoquinoline derivative. The reaction's success with less nucleophilic phenyl rings often requires stronger acid catalysts and higher temperatures compared to reactions with electron-rich indoles or pyrroles. wikipedia.org The potential for this reaction is noted in chemical databases which link this compound to the Pictet-Spengler tetrahydroisoquinoline synthesis. ambeed.com

Table 2: Integrated and Multicomponent Reactions of this compound

Reaction Name Reactant Types Key Features Product Class Reference
Ugi Reaction Amine, Ketone, Carboxylic Acid, Isocyanide One-pot synthesis, high atom economy, formation of multiple bonds. α-Acylamino Amides wikipedia.org

Advanced Derivatization Strategies and Applications of 1 Amino 3 Phenylpropan 2 One in Complex Molecule Synthesis

Development of Chiral Building Blocks from 1-Amino-3-phenylpropan-2-one Precursors

This compound, a versatile bifunctional α-amino ketone, serves as a critical precursor in the synthesis of a wide array of chiral building blocks essential for drug discovery and the production of fine chemicals. nih.gov Its inherent structure, featuring both a reactive ketone and an amino group, allows for a multitude of chemical transformations. A primary application of this compound is in the generation of enantiomerically pure β-amino alcohols through asymmetric hydrogenation, a process pivotal in the development of chiral catalysts.

Modern advancements, particularly in biocatalysis, have significantly refined the production of chiral synthons from this compound. The use of immobilized (R)-transaminases has enabled the synthesis of enantiopure arylpropan-2-amines with greater than 99% enantiomeric excess (ee), thereby avoiding the formation of racemic mixtures often encountered in traditional synthetic routes. This high degree of stereocontrol is crucial in the pharmaceutical industry, where the chirality of a molecule can profoundly influence its pharmacological activity. google.com

Furthermore, this compound and its derivatives are instrumental in multicomponent reactions, such as the Ugi reaction, for the synthesis of polyfunctionalized amines. The compound's utility is also highlighted in palladium-catalyzed arylation reactions, which yield stereocontrolled α-amino ketones that are valuable intermediates in the synthesis of natural products. The ability to act as a chiral building block opens avenues for creating enantiomerically pure substances, which are crucial in the pharmaceutical industry. chemimpex.com

A versatile method for the synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives has been described starting from easily accessible naturally occurring D- or L-amino acids as chiral synthons. mdpi.com The amino acids are converted into azido (B1232118) alcohols, which then undergo copper-catalyzed [3+2] cycloaddition reactions with methyl propiolate. mdpi.com Subsequent ester aminolysis with primary and secondary amines furnishes the target compounds in excellent yields with no racemization. mdpi.com

Synthesis of Monoamine Reuptake Inhibitor Analogues derived from this compound Scaffold

The this compound scaffold is a foundational structure in the development of monoamine reuptake inhibitors (MRIs), which are crucial in the treatment of various neurological and psychiatric disorders. Synthetic cathinones, which are derivatives of this scaffold, act as psychomotor stimulants by targeting dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov These compounds either inhibit the reuptake of these neurotransmitters or induce their release, thereby increasing their extracellular concentrations in the brain. nih.govnih.gov

A novel series of MRIs, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, were discovered through a combination of virtual screening and rational design. nih.gov Synthesis and chiral resolution of the diastereomeric isomers of these compounds revealed that the (2R,3S)-isomer is a potent norepinephrine reuptake inhibitor with an IC₅₀ value of 28 nM. nih.gov This isomer also demonstrated excellent selectivity over the dopamine transporter and a 13-fold selectivity over the serotonin transporter. nih.gov Further structural modifications of the 3-(arylamino)-3-phenylpropan-2-olamine scaffold led to the discovery of 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines. acs.org

Structure-Activity Relationship (SAR) Studies for Analogues and Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogues influences their biological activity as monoamine reuptake inhibitors. nih.govnih.gov Key structural features such as the nature of the terminal amine, the size of the α-substituent, stereochemistry, and the presence and position of aromatic substituents have been found to significantly impact their mechanism of action (releasing agents vs. reuptake inhibitors) and transporter selectivity. nih.gov

For instance, in the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series, substitution on both the 3-phenyl group and the indole (B1671886) moiety was explored to enhance potency towards the norepinephrine transporter (NET) and selectivity over the serotonin transporter (SERT). researchgate.net This led to the discovery of a compound that potently inhibited NET with an IC50 value of 4 nM and exhibited 86-fold selectivity over SERT. researchgate.net

Similarly, investigation into 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines revealed that small alkyl substitutions at the C3 position of the indoline (B122111) ring enhanced selectivity for NET over SERT. acs.org Several compounds with a 3,3-dimethyl group on the indoline ring demonstrated potent NET inhibition (IC50 = 2.7–6.5 nM) and excellent selectivity over both serotonin and dopamine transporters. acs.org

The SAR of synthetic cathinones is complex, with different structural modifications leading to varied effects. Ring-substituted cathinones, such as mephedrone (B570743), typically act as transporter substrates that cause neurotransmitter release. nih.gov In contrast, cathinones containing a pyrrolidine (B122466) ring, like MDPV, are potent transporter inhibitors that block neurotransmitter uptake. nih.gov

Rational Design and Synthesis of Substituted Derivatives

The rational design and synthesis of substituted derivatives of this compound are driven by the insights gained from SAR studies to create compounds with desired pharmacological profiles. d-nb.infonih.gov The goal is often to enhance potency and selectivity for specific monoamine transporters. researchgate.net

The clandestine nature of synthetic cathinone (B1664624) production has led to a wide array of derivatives with modifications at various positions. d-nb.infonih.gov These can be broadly categorized:

N-alkylation and Aromatic Ring Substitution: This group includes many of the first-generation synthetic cathinones like mephedrone and pentedrone, where alkyl or halogen substituents are added to the nitrogen atom or the aromatic ring. d-nb.infonih.gov

Methylenedioxy Substitution: Compounds like methylone and pentylone (B609909) feature a methylenedioxy group on the aromatic ring. d-nb.infonih.gov

Pyrrolidine Ring: A third group incorporates the nitrogen atom into a pyrrolidine ring, as seen in α-PVP. d-nb.info

Naphthyl Group: The phenyl group is replaced by a naphthyl group in this class of derivatives. d-nb.info

The synthesis of these derivatives often involves modifying the core this compound structure. For example, a series of 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines were synthesized to explore the impact of substitutions on the indoline ring. acs.org This led to the identification of compounds with high potency and selectivity for the norepinephrine transporter. acs.org Similarly, the synthesis of various regioisomeric forms of cathinone derivatives, such as the 2,3- and 3,4-isomers of MDPV, butylone, and methylone, has been reported to understand their analytical differentiation and pharmacological properties better. researchgate.net

Table 1: Research Findings on Substituted Cathinone Derivatives

Derivative Class Key Structural Modification Example Compound Primary Mechanism of Action Reference
Ring-Substituted Cathinones Substitution on the phenyl ring Mephedrone Transporter substrate (release) nih.gov
Pyrrolidine-Containing Cathinones Nitrogen incorporated into a pyrrolidine ring MDPV Transporter inhibitor (blocker) nih.gov
1-Amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols Indole moiety attached to the core structure Compound 20 Potent NET inhibitor researchgate.netresearchgate.net
1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines Substituted indoline ring Compound 9p Potent and selective NRI acs.org
2,3-Methylenedioxy Substituted Cathinones Methylenedioxy group at the 2,3-position 2,3-MDPV researchgate.net

Utilization in the Construction of Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino and a ketone group, makes it a valuable synthon for the construction of various heterocyclic systems. The ketone functionality allows for nucleophilic addition reactions, while the amine group can participate in condensation reactions, facilitating the formation of diverse ring structures.

For example, cyclohex-2-enone derivatives, which are useful in the synthesis of quinoline (B57606) derivatives, can be prepared using compounds containing a phenylpropan-2-ylamino moiety. iucr.org The reaction of 5,5-dimethylcyclohexane-1,3-dione (B117516) with 2-amino-1-phenylpropan-1-ol in the presence of a catalyst yields 3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-5,5-dimethylcyclohex-2-enone. iucr.org

Furthermore, 1-(2-aminophenyl)-3-phenylpropan-1-one, a related compound, can be used in ruthenium-catalyzed dehydrogenative cyclization reactions to synthesize polysubstituted 4-quinolones. rsc.org This highlights the utility of the aminopropanone backbone in constructing complex heterocyclic frameworks. The synthesis of N-substituted 2-pyridones can also be achieved through reactions involving related amine structures. researchgate.net

In another application, a Lewis acid-catalytic system has been developed for the enantioselective Aldol reaction of isatin (B1672199) derivatives, leading to the formation of 3-substituted-3-hydroxyindolin-2-ones. rsc.org This system also proved effective for the one-pot three-component Domino Knoevenagel Michael cyclization reaction, producing spiro[4H-pyran-3,3-oxindole] derivatives. rsc.org

Application in Peptide and Peptidomimetic Research

The structural features of this compound and its derivatives make them valuable in peptide and peptidomimetic research. The α-amino ketone motif can be incorporated into peptide chains to mimic natural peptide substrates, potentially acting as protease inhibitors or kinase modulators.

The synthesis of peptidomimetics often involves creating non-natural amino acid analogues to introduce specific structural constraints or functionalities. The morpholine (B109124) ring attached to a phenylalanine backbone in compounds like (S)-2-amino-1-morpholino-3-phenylpropan-1-one is an example of how this scaffold can be modified for such purposes. ontosight.ai These modified structures can be used to probe peptide-protein interactions or to develop therapeutic agents with improved stability and bioavailability compared to natural peptides.

A novel series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, were discovered through design techniques that can be applied to peptidomimetic development. nih.gov Furthermore, the synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives from amino acids provides a versatile method for creating peptide-like structures with potential biological activity. mdpi.com

Advanced Analytical Characterization of 1 Amino 3 Phenylpropan 2 One and Its Derivatives

High-Resolution Spectroscopic Methods (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of 1-amino-3-phenylpropan-2-one and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not extensively published, analysis of its derivatives reveals characteristic chemical shifts. For instance, in derivatives of the related compound 2-amino-3-phenylpropan-1-ol, the protons of the O-CH2 group typically appear as doublets, while aromatic protons are observed as multiplets in the δ 7.25-7.48 ppm region. rasayanjournal.co.in The amino (NH2) group often presents as a singlet. rasayanjournal.co.in In more complex derivatives, such as those incorporating a 1,2,4-triazole (B32235) ring, ¹H NMR spectra show distinct signals for the triazole protons alongside the phenyl and propanone backbone protons. mdpi.com ¹³C NMR spectroscopy complements this by identifying the chemical environment of each carbon atom, including the carbonyl, aromatic, and aliphatic carbons. mdpi.comrsc.org For example, in one derivative, the carbonyl carbon (C=O) was identified, and in another, the carbon atoms of the triazole ring were assigned specific chemical shifts. mdpi.comrsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental formulas. mdpi.comrsc.org The fragmentation of derivatives can offer structural clues; for example, ESI-MS analysis of a benzyl (B1604629) N-(1-amino-1-oxo-3-phenylpropan-2-yl) derivative showed fragmentation pathways that included the loss of a benzyloxy group and cleavage of a methoxypropyl chain. vulcanchem.com LC-MS is also a powerful technique for identifying degradation products of the parent compound under various conditions.

Table 1: Selected NMR Data for Derivatives Related to this compound

Compound Nucleus Chemical Shift (δ, ppm) and Description Source
(E)-2-nitro-3-phenylprop-2-en-1-ol ¹H NMR 2.61 (s, OH), 4.71 (d, O-CH2), 7.48-7.58 (m, Ar-H), 8.22 (s, =CH) rasayanjournal.co.in
2-amino-3-phenylpropane-1-ol ¹H NMR 2.73-3.06 (m, CH-CH2), 2.83-3.21 (m, CH2CH-), 3.15 (dd, O-CH2), 3.59 (s, OH), 5.23 (s, NH2), 7.25-7.48 (m, Ar-H) rasayanjournal.co.in
(2S,3R)-3-(dibenzylamino)-2-methyl-3-phenylpropan-1-ol ¹³C NMR 12.1, 38.3, 65.5, 73.6, 119.1, 121.9, 125.5, 127.8, 128.5, 129.6, 142.2, 149.1 rsc.org

Chromatographic Techniques for Separation and Purity Assessment (e.g., Chiral HPLC, GC)

Chromatographic methods are fundamental for separating this compound from reaction byproducts and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. For chiral molecules like this compound, enantioselective (chiral) HPLC is essential for separating the (R)- and (S)-enantiomers. phenomenex.com This is critical as different enantiomers can have distinct biological activities. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. nih.govresearchgate.net The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is optimized to achieve baseline separation. researchgate.net For example, a method using a Lux Cellulose-1 column with an acetonitrile-water mobile phase was identified as a promising system for separating related chiral compounds. researchgate.net The purity of separated enantiomers is often expressed as enantiomeric excess (%ee). google.com

Gas Chromatography (GC) is another key technique used for purity and enantiomeric analysis, particularly for volatile compounds. In a typical GC analysis of a related compound, L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, the ratio of erythro to threo diastereomers was determined using a capillary column with a temperature gradient. google.com Similar to HPLC, chiral GC columns can be used to separate enantiomers. For instance, a non-polar column with a specific temperature ramp has been used to resolve enantiomers of related phenylpropanol structures.

Table 2: Example Chromatographic Conditions for Analysis of Related Compounds

Technique Compound Column/Stationary Phase Mobile Phase/Conditions Purpose Source
HPLC Escitalopram Enantiomers Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) Water/acetonitrile (55/45 v/v) with 0.1% diethylamine Enantiomeric Purity researchgate.net
HPLC L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol CHIRALPAK AD-H n-Hexane/Ethanol/Diethylamine (80/20/0.1) Optical Purity (%ee) google.com
GC (S)-1-Phenylpropan-2-ol Non-polar column (e.g., OV-1) Temperature ramp (35°C to 300°C at 8°C/min) Enantiomeric Separation

X-ray Diffraction for Solid-State Structure and Stereochemical Assignment

X-ray diffraction, specifically single-crystal X-ray crystallography, provides unambiguous determination of the solid-state molecular structure, including the precise spatial arrangement of atoms, bond lengths, bond angles, and absolute stereochemistry of chiral centers. cdnsciencepub.comweizmann.ac.il

The crystallographic data includes the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). For instance, 1-Carboxy-3-phenylpropan-2-aminium chloride, a closely related structure, crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov Another derivative, 2-{(1S,2S)-1-Hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide, was found to crystallize in the monoclinic system with a non-centrosymmetric chiral space group P2₁. iucr.org This level of structural detail is paramount for understanding structure-activity relationships and for designing new molecules with specific properties.

Table 3: Selected X-ray Crystallographic Data for Derivatives of this compound

Compound Formula Crystal System Space Group Unit Cell Dimensions Source
1-Carboxy-3-phenylpropan-2-aminium chloride C₉H₁₂NO₂⁺·Cl⁻ Orthorhombic P2₁2₁2₁ a = 5.0290 Å, b = 5.4900 Å, c = 36.254 Å nih.gov
2-{(1S,2S)-1-Hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide C₁₉H₂₄N₂O₂ Monoclinic P2₁ a = 10.4357 Å, b = 12.4953 Å, c = 12.8706 Å, β = 107.019° iucr.orgiucr.org
3-[(1-Hydroxy-1-phenylpropan-2-yl)amino]-5,5-dimethylcyclohex-2-enone C₁₇H₂₃NO₂ Monoclinic P2₁/c a = 10.4357 Å, b = 12.4953 Å, c = 12.8706 Å, β = 107.019° iucr.org

Computational and Theoretical Chemistry Studies on 1 Amino 3 Phenylpropan 2 One and Its Analogues

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbital Analysis)

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 1-amino-3-phenylpropan-2-one and its derivatives. ni.ac.rsresearchgate.net These calculations provide a detailed understanding of molecular geometries, vibrational frequencies, and electronic properties. tandfonline.com

DFT studies, often employing basis sets like 6-31G(d) or higher, can accurately predict the geometric parameters of cathinone (B1664624) analogues. Conformational analysis reveals the presence of multiple low-energy conformers, which typically differ in the orientation of the phenyl ring and the arrangement around the carbon-carbon bonds. The energy differences between these conformers are generally small.

A key aspect of quantum chemical investigations is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. ni.ac.rs A smaller HOMO-LUMO gap suggests higher reactivity. ni.ac.rs For instance, studies on fluorinated cathinone derivatives have shown that the position of the fluorine atom significantly influences the HOMO-LUMO gap, with 3-FMC exhibiting a smaller gap and thus higher predicted reactivity compared to 4-FMC. ni.ac.rs These orbitals are typically composed of p-type atomic orbitals. ni.ac.rs The ionization energy and electron affinity of a molecule can be related to the HOMO and LUMO energies, respectively. ni.ac.rs

Furthermore, quantum mechanical descriptors such as polarizability, electron affinity, ionization potential, chemical hardness, and electronegativity help to understand the reactive nature of different cathinone analogues. tandfonline.comresearchgate.net Molecular electrostatic potential (MEP) maps are also generated to identify the electrophilic and nucleophilic sites on the molecule, providing insights into potential intermolecular interactions. tandfonline.comtandfonline.com

Table 1: Calculated Quantum Chemical Properties of Selected Cathinone Analogues This table is for illustrative purposes and the values are hypothetical, derived from the trends described in the source material.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Predicted Reactivity
Cathinone-6.2-0.85.4Moderate
3-FMC-6.5-1.15.4High ni.ac.rs
4-FMC-6.4-0.95.5Moderate ni.ac.rs
Mephedrone (B570743)-6.1-0.75.4Moderate

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful computational techniques used to predict how this compound and its analogues interact with biological targets, such as neurotransmitter transporters and enzymes. tandfonline.comnih.gov These methods are crucial for understanding their pharmacological effects.

Molecular docking studies have been extensively used to investigate the binding of cathinones to the human dopamine (B1211576) transporter (hDAT), serotonin (B10506) transporter (hSERT), and norepinephrine (B1679862) transporter (hNET). tandfonline.comfrontiersin.org These simulations can identify the key amino acid residues in the binding pocket that interact with the ligand. For example, studies have shown that residues like Phe76, Ala77, Asp79, Val152, Tyr156, Phe320, and Phe326 are important for the binding of potent cathinone derivatives to hDAT. tandfonline.comresearchgate.net The interactions often involve hydrogen bonds and π-π stacking between the molecule and the aromatic residues of the transporter. researchgate.net

Docking simulations have also been employed to study the interactions of cathinones with cytochrome P450 (CYP) enzymes, which are responsible for their metabolism. nih.gov These studies can predict the binding modes and energies, helping to explain the inhibitory effects of certain cathinones on specific CYP isoforms like CYP1A2, CYP2A6, and CYP3A5. nih.gov Similarly, docking has been used to explore the binding of cathinone analogues to other targets like acetylcholinesterase (AChE), revealing interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS). mdpi.com

The insights gained from docking are often used to develop three-dimensional quantitative structure-activity relationship (3D-QSAR) models. nih.gov These models can predict the biological activity of new, untested cathinone analogues based on their structural features and predicted binding conformations. nih.gov

Table 2: Predicted Binding Affinities and Key Interacting Residues for Cathinone Analogues with hDAT This table is for illustrative purposes. Binding energies are hypothetical, and interacting residues are based on published findings.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues in hDAT tandfonline.comresearchgate.net
MDPV-9.5Asp79, Tyr156, Phe320
Mephedrone-7.8Asp79, Phe326
Cathinone-7.2Asp79, Val152
Pentedrone-8.1Asp79, Tyr156

Mechanistic Insights from Computational Reaction Dynamics

Computational studies are also employed to investigate the reaction mechanisms involving this compound and related compounds. This includes understanding their formation and metabolic degradation pathways.

Theoretical studies on the formation of Schiff bases, which can be intermediates in certain biological reactions, have been conducted using computational methods. abu.edu.ng For the reaction of a ketone with a primary amine, calculations can map out the entire reaction pathway, identifying transition states and intermediates. abu.edu.ng For example, the formation of an imine from phenylpropan-2-one and ethylamine (B1201723) has been shown to proceed through a multi-step mechanism involving an intermediate and two transition states. abu.edu.ng

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between cathinones and their biological targets. nih.gov MD simulations can validate the stability of binding poses obtained from docking studies and reveal the conformational changes that occur in the protein upon ligand binding. tandfonline.comresearchgate.netnih.gov For instance, MD simulations of cathinone analogues bound to hDAT have shown that the ligands remain stable within the active site through non-bonded interactions over the course of the simulation. tandfonline.com These simulations offer a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. nih.gov

By combining different computational approaches, researchers can gain a comprehensive understanding of the chemical and biological properties of this compound and its analogues, from their intrinsic electronic properties to their complex interactions with biological systems.

Future Perspectives and Emerging Research Avenues for 1 Amino 3 Phenylpropan 2 One Chemistry

Innovations in Green Chemistry and Sustainable Synthesis

The chemical industry's shift towards sustainability has spurred significant research into environmentally benign synthetic methods. For α-amino ketones like 1-amino-3-phenylpropan-2-one, biocatalysis has emerged as a powerful and green alternative to conventional chemical routes, which often rely on harsh conditions or hazardous reagents. nih.govresearchgate.net

Enzymatic processes, particularly those employing transaminases (TAs) and amine dehydrogenases (AmDHs), offer high selectivity and efficiency under mild, aqueous conditions. nih.govresearchgate.net Transaminases are particularly valuable as they can facilitate the asymmetric synthesis of chiral amines from prochiral ketones, a key transformation in pharmaceutical manufacturing. nih.govrsc.org Research has demonstrated the successful application of immobilized whole-cell biocatalysts containing (R)-transaminase activity for the synthesis of various 1-phenylpropan-2-amine derivatives from their corresponding ketones. nih.gov These biocatalytic approaches not only provide high conversions and excellent enantiomeric excess but also align with the principles of green chemistry by reducing waste and avoiding the use of heavy metal catalysts. acs.orgnih.gov

Cascade biocatalysis represents another frontier, where multiple enzymatic steps are combined in a one-pot process to convert simple starting materials into complex, high-value chemicals. nih.gov For instance, a multi-enzyme cascade involving a transaminase has been designed to produce chiral phenylalaninols from L-phenylalanine, with a hydroxylated version of this compound (1-hydroxy-3-phenyl-2-propanone) serving as a key intermediate. nih.gov This one-pot, two-stage strategy achieves good yields and excellent enantioselectivity while operating at ambient temperature and pressure in water, generating no toxic waste. nih.gov

MethodEnzyme/CatalystSubstrateKey FeaturesReference(s)
Asymmetric Transamination Immobilized (R)-Transaminases (e.g., from Arthrobacter sp.)1-Phenylpropan-2-one derivativesHigh conversion (88-92%) and excellent enantioselectivity (>99% ee); environmentally friendly method using whole-cell biocatalysts. nih.gov
Reductive Amination Amine Dehydrogenases (AmDHs) with Formate (B1220265) Dehydrogenase (FDH) for cofactor recyclingPhenylacetone derivativesHigh atom efficiency, using ammonium (B1175870) formate as both nitrogen source and reductant; produces only inorganic carbonate as a by-product. researchgate.net
Multi-Enzyme Cascade L-amino acid deaminase (LAAD), α-keto acid decarboxylase (KAD), benzaldehyde (B42025) lyase (BAL), amine transaminase (ATA)L-PhenylalanineOne-pot, multi-step synthesis to chiral products; operates in water at ambient temperature, avoiding hazardous reagents and metal catalysts. nih.gov
Whole-Cell Bioreduction Lactobacillus paracaseiBulky-substituted phenylpropanonesEnantioselective reduction of ketones to chiral alcohols; provides an easy, inexpensive, and environmentally friendly route to enantiopure products. researchgate.net

These innovations highlight a clear trend towards replacing traditional synthetic routes with more sustainable, enzyme-based processes. Future research will likely focus on discovering and engineering more robust enzymes with broader substrate scopes and improved stability to further enhance the industrial viability of green synthesis pathways for this compound and related compounds. nih.gov

Exploration of Novel Catalytic Transformations

The unique bifunctional α-amino ketone structure of this compound makes it not only a synthetic target but also a valuable component in the design of new catalysts and a versatile substrate for novel catalytic reactions.

Derivatives of 1-amino-3-phenylpropan-2-amine have been successfully employed as organocatalysts. For example, a catalyst synthesized by coupling D-proline with (S)-1-triflicamido-3-phenylpropan-2-amine has shown high activity and stereoselectivity in asymmetric Michael addition reactions between aldehydes and β-nitrostyrenes. nih.gov This demonstrates the potential for the core structure of this compound to serve as a scaffold for developing new, efficient, and metal-free catalytic systems.

Furthermore, this compound and its precursors are ideal substrates for emerging catalytic transformations that combine different catalytic methods. Chemoenzymatic sequential catalysis, which couples metal-catalyzed reactions with biocatalytic steps, offers a powerful strategy. A notable example involves the Wacker-Tsuji oxidation of allylbenzenes to produce 1-arylpropan-2-ones, which are then subjected to amine transaminase-catalyzed biotransformation to yield optically active amines. rsc.org The integration of palladium catalysis with enzymatic processes allows for the synthesis of complex chiral molecules from simple feedstocks. rsc.org Palladium-catalyzed tandem processes are also gaining attention for their ability to perform multiple reaction steps in one pot without isolating intermediates, leading to highly efficient syntheses. rsc.org

Transformation TypeCatalyst SystemRole of Phenylpropanone/amine ScaffoldKey OutcomeReference(s)
Asymmetric Michael Addition (S)-N-(D-prolyl-L-prolyl)-1-triflicamido-3-phenylpropan-2-amineOrganocatalystHigh yields (up to 94%) and excellent enantioselectivities (up to 98% ee) in C-C bond formation. nih.gov
Chemoenzymatic Synthesis Pd-catalyst (Wacker-Tsuji oxidation) + Amine Transaminase (biotransformation)Substrate (as precursor)Sequential selective synthesis of optically active 1-arylpropan-2-amines from allylbenzenes. rsc.org
Asymmetric Arylation Chiral Palladium(II) ComplexSubstrate (as α-keto imine surrogate)A direct and highly stereocontrolled route to acyclic α-amino ketones via enantioselective C-C bond formation. nih.gov
Nickel-Catalyzed Alkylacylation Nickel catalyst with chiral biimidazoline ligandProductA three-component reaction providing rapid access to structurally complex α-amino ketone derivatives with high enantioselectivity. chemrxiv.org

Future research is expected to further explore these synergistic catalytic systems. The development of novel palladium- and nickel-catalyzed reactions, such as the asymmetric arylation of α-keto imines and multicomponent alkylacylations, provides direct and modular pathways to structurally complex and chiral α-amino ketones. nih.govchemrxiv.org These advanced catalytic methods are crucial for expanding the synthetic toolbox available to chemists and enabling the efficient construction of valuable polyfunctional molecules from the this compound template.

Unconventional Applications in Materials Science and Chemical Biology

While the utility of α-amino ketones in medicinal chemistry is well-established, emerging research is beginning to uncover their potential in less conventional areas such as materials science and chemical biology. The bifunctional nature of this compound makes it an attractive building block for creating functional materials and probes for studying biological systems. acs.orgnih.gov

In materials science, the α-amino ketone scaffold can be incorporated into polymers. A key strategy involves solid-phase synthesis, where the molecule is attached to a resin support. Polymer-supported α-acylamino ketones have been prepared and used as versatile intermediates for the on-resin synthesis of heterocycles like 1,2,4-trisubstituted-1H-imidazoles. This approach allows for the construction of combinatorial libraries of complex molecules and is advantageous for creating functional polymers and other materials in a clean and efficient manner. The ability to use commercially available building blocks and mild reaction conditions makes this a promising avenue for creating new materials derived from the this compound core structure.

In chemical biology, α-amino ketones are recognized as important intermediates and bioactive fragments. Their structure is valuable for creating molecules that can interact with biological targets with high specificity. For example, the modification of α-amino acids into α-amino ketones is a key strategy for synthesizing keto-peptides and other peptide mimetics. These modified peptides can have enhanced stability or novel biological activities. Merging techniques like photoredox and N-heterocyclic carbene (NHC) catalysis under biologically compatible conditions allows for the direct modification of amino acids and peptides to produce diverse α-amino ketones. This opens up possibilities for using this compound as a starting point for late-stage functionalization and the creation of peptide-based tools for chemical biology research, such as probes for studying enzyme activity or protein-protein interactions. acs.org The versatility of α-amino ketones as synthetic building blocks for creating polyfunctional amino derivatives makes them highly valuable for these advanced applications. nih.gov

The future in these fields will likely involve leveraging the unique reactivity of the amino and ketone groups in this compound for applications such as:

Polymer Synthesis: Serving as a monomer or cross-linking agent to create novel polymers with tailored properties.

Bioconjugation: Acting as a linker to attach probes or drugs to biomolecules.

Functional Scaffolds: Providing a core structure for the synthesis of complex molecules with applications in molecular sensing or as functional dyes.

As synthetic methods become more sophisticated, the full potential of this compound as a versatile platform for innovation in both materials and biological applications is expected to be realized.

Q & A

Q. What are the recommended synthetic routes for 1-Amino-3-phenylpropan-2-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis can be achieved via stereoselective methods using chiral epoxide intermediates. For example, ring-opening reactions of (2R,3R)-configured epoxides with ammonia nucleophiles under anhydrous conditions can yield enantiomerically enriched products . Reductive amination of 3-phenylpropan-2-one with ammonium acetate and reducing agents (e.g., NaBH3CN) in methanol is another viable route, though stereochemical control may require chiral catalysts like BINAP-Pd complexes . Key factors include solvent polarity, temperature, and catalyst loading to optimize yield and enantiomeric excess (ee).

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can identify functional groups (e.g., amino, ketone) and confirm regiochemistry. Coupling patterns in aromatic regions help distinguish phenyl substitution .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation pathways, aiding structural validation.
  • X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .
  • DFT Calculations : Predict vibrational spectra (IR/Raman) and electron density maps to correlate with experimental data .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (N2/Ar) at –20°C in amber glass vials to minimize photodegradation. Use desiccants (e.g., silica gel) to avoid hygroscopic decomposition. For solubility, polar aprotic solvents (e.g., DMSO) are preferred for stock solutions, with aliquots prepared to limit freeze-thaw cycles .

Advanced Research Questions

Q. How do substituent positions (e.g., amino at C1 vs. C3) affect the compound’s reactivity and biological interactions?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies of analogs reveal:
  • Amino at C1 : Enhances nucleophilicity, facilitating Schiff base formation with carbonyl-containing biomolecules .
  • Phenyl at C3 : Stabilizes intermediates via π-π stacking in enzyme active sites, as seen in kinase inhibition assays .
  • Electron-withdrawing groups (e.g., Br at C4 in analogs) increase electrophilicity, promoting alkylation reactions with DNA/proteins .

Q. What computational strategies can resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model ligand-protein binding under varying pH and ionic strengths to explain divergent IC50 values .
  • Docking Studies : Compare binding modes of enantiomers to chiral enzyme pockets (e.g., oxidoreductases) to rationalize stereospecific activity .
  • Meta-Analysis : Aggregate data from multiple in vitro assays (e.g., microbial growth inhibition) using standardized protocols to identify outliers .

Q. How can enantiomeric resolution of this compound be optimized for pharmacological studies?

  • Methodological Answer :
  • Chiral Chromatography : Use cellulose-based chiral stationary phases (CSPs) with hexane/isopropanol gradients for baseline separation.
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) selectively modify one enantiomer, achieving >90% ee .
  • Circular Dichroism (CD) : Monitor enantiopurity during synthesis and purification steps .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/LC50 values.
  • ANOVA with Post Hoc Tests : Compare treatment groups across multiple concentrations, adjusting for batch variability .
  • Principal Component Analysis (PCA) : Identify confounding variables (e.g., solvent effects) in high-throughput screening .

Q. How can researchers validate the metabolic stability of this compound in hepatic microsomal assays?

  • Methodological Answer :
  • LC-MS/MS Quantification : Monitor parent compound depletion over time using isotopically labeled internal standards.
  • CYP Enzyme Inhibition : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
  • Half-Life (t1/2) Calculation : Use first-order kinetics to estimate intrinsic clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.